molecular formula C18H18O2 B1606615 2,2-Diallyl-4,4-biphenol CAS No. 6942-01-4

2,2-Diallyl-4,4-biphenol

Cat. No.: B1606615
CAS No.: 6942-01-4
M. Wt: 266.3 g/mol
InChI Key: CKKHZUOZFHWLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diallyl-4,4-biphenol is a sophisticated organic compound that serves as a critical precursor and building block in advanced materials science research. Its molecular structure, featuring both phenolic and allylic functional groups, makes it a versatile intermediate for developing high-performance polymers. Researchers value this compound for synthesizing novel thermotropic liquid crystalline polymers (LCPs) and other engineering plastics . These polymers are sought after for their exceptional thermal stability, mechanical strength, and unique electronic properties, making them suitable for cutting-edge applications. The growth in 5G technology and next-generation electronics is a key driver for this field, as LCPs are preferred for their low dielectric properties and performance in high-frequency environments . The reactive allyl groups attached to the biphenol core provide strategic sites for further chemical modification and polymerization, enabling the creation of custom polymeric architectures with tailored characteristics for specialized research needs in aerospace, automotive, and electronics industries . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKHZUOZFHWLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288792
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-01-4
Record name 6942-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Context in Materials Science and Polymer Chemistry

The significance of 2,2'-Diallyl-4,4'-biphenol in materials science and polymer chemistry stems directly from its molecular architecture. The two phenolic hydroxyl groups and the two terminal double bonds of the allyl groups serve as reactive sites for polymerization and cross-linking reactions. These functionalities allow the molecule to act as a versatile monomer or cross-linking agent in the synthesis of advanced polymers.

Historical Perspective of Diallyl Biphenols in Chemical Synthesis

The synthesis of diallyl biphenols is historically rooted in the principles of classic organic reactions, most notably the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.orglibretexts.org This powerful carbon-carbon bond-forming reaction has been a fundamental method for the synthesis of ortho-allyl phenols for over a century. researchgate.net

The typical synthetic route to 2,2'-Diallyl-4,4'-biphenol involves a two-step process:

Williamson Ether Synthesis: The process begins with the parent biphenol, 4,4'-biphenol. This starting material is treated with a base to deprotonate the phenolic hydroxyl groups, followed by reaction with an allyl halide (such as allyl bromide or allyl chloride) to form the intermediate, 4,4'-bis(allyloxy)biphenyl. researchgate.net

Claisen Rearrangement: The resulting diallyl ether is then subjected to thermal rearrangement. libretexts.orglibretexts.org Heating causes a concerted, intramolecular ncsu.eduncsu.edu-sigmatropic rearrangement where the allyl groups migrate from the oxygen atoms to the ortho-positions of the benzene (B151609) rings. libretexts.orglibretexts.org This step yields the final product, 2,2'-Diallyl-4,4'-biphenol.

This synthetic pathway is a well-established method for introducing allyl groups specifically at the ortho position of phenols, and its study has been a cornerstone in the field of synthetic organic chemistry.

Scope and Objectives of Current Academic Inquiry into 2,2 Diallyl 4,4 Biphenol Research

Established Synthetic Pathways for 2,2'-Diallyl-4,4'-biphenol and its Derivatives

The traditional synthesis of 2,2'-Diallyl-4,4'-biphenol and related diallylated biphenols involves several established chemical transformations. These pathways, while effective, often require specific conditions and purification steps to achieve the desired product.

Williamson Ether Synthesis Followed by Thermal Claisen Rearrangement

A primary and widely recognized route to synthesize 2,2'-Diallyl-4,4'-biphenol involves a two-step process: the Williamson ether synthesis followed by a thermal Claisen rearrangement. ijcce.ac.irresearchgate.netepa.gov

The initial step is the Williamson ether synthesis , where 4,4'-biphenol is reacted with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. ontosight.aiijcce.ac.ir This reaction proceeds via an S_N2 mechanism, where the alkoxide formed from the biphenol acts as a nucleophile, displacing the halide from the allyl group to form the intermediate, 4,4'-bis(allyloxy)biphenyl. masterorganicchemistry.com

This intermediate is then subjected to a thermal Claisen rearrangement . ijcce.ac.iruq.edu.au This pericyclic reaction involves the ijcce.ac.irijcce.ac.ir-sigmatropic rearrangement of the allyl phenyl ether, where the allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring, yielding the final product, 2,2'-Diallyl-4,4'-biphenol. researchgate.netuq.edu.au This rearrangement is a key step for introducing the allyl groups onto the carbon framework of the biphenol. researchgate.net

A similar strategy is employed for the synthesis of 2,2'-diallylbisphenol A (DABPA), where bisphenol A is first allylated via Williamson ether synthesis and then undergoes thermal Claisen rearrangement. ijcce.ac.ir

Oxidative Dimerisation Reactions for Biphenyldiol Synthesis

The synthesis of the core 4,4'-biphenol structure can be achieved through oxidative dimerization of phenol (B47542). wikipedia.org However, direct oxidative coupling of phenol often leads to a mixture of isomers. wikipedia.org To achieve regioselectivity for the 4,4'-isomer, a common industrial method developed by Allan Hay involves the use of 2,6-di-tert-butylphenol (B90309). wikipedia.org In this process, the bulky tert-butyl groups sterically hinder ortho-coupling, favoring the formation of the para-coupled product. wikipedia.org

The reaction proceeds through the following steps:

Oxidative Coupling: 2,6-di-tert-butylphenol reacts with oxygen to form phenoxy radicals, which then dimerize to form a diphenoquinone (B1195943). wikipedia.org

Reduction: The resulting diphenoquinone is then reduced to the corresponding tetrasubstituted biphenol. google.com

Dealkylation: Finally, the tert-butyl groups are removed at high temperatures to yield 4,4'-biphenol. wikipedia.orggoogle.com

Various oxidizing agents can be employed for the oxidative dimerization of phenols, including iron (III) chloride hexahydrate (FeCl₃·6H₂O) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), which are known to be efficient and cost-effective. jraic.com Other methods include the use of sodium hypochlorite, di-tert-butyl peroxide, and catalytic systems involving copper complexes. jraic.com

Multi-step Strategies Involving Halogenation, O-Protection, Alkylation, and Deprotection for Related Diallylated Biphenols

The synthesis of specifically substituted diallylated biphenols can necessitate more intricate multi-step strategies. These approaches offer greater control over the final structure and are adaptable for creating a variety of derivatives. A general sequence can involve:

Halogenation: Introducing halogen atoms at specific positions on the biphenol backbone can serve as a handle for subsequent functionalization.

O-Protection: The hydroxyl groups of the biphenol are often protected to prevent unwanted side reactions during subsequent steps.

Alkylation/Allylation: The introduction of allyl groups is typically achieved through allylation reactions, often utilizing palladium-catalyzed allylic substitution, which offers high efficiency and control. acs.orgnih.gov

Deprotection: The final step involves the removal of the protecting groups to reveal the free hydroxyl functionalities.

One documented approach for synthesizing related compounds involves the alkylation of phenols with allyl bromide in the presence of potassium carbonate to form allyl aryl ethers, which are then subjected to Claisen rearrangement to produce allylphenols. mdpi.com These can be further O-allylated to yield diallyl compounds. mdpi.com

Advanced Reaction Engineering for Scalable Synthesis of 2,2'-Diallyl-4,4'-biphenol

To move from laboratory-scale synthesis to industrial production, advanced reaction engineering principles are applied. These focus on improving efficiency, safety, and scalability of the synthetic processes.

Continuous Flow Synthetic Platforms Utilizing Microchannel Reactors

A significant advancement in the synthesis of diallylated biphenols, such as 2,2'-diallylbisphenol A (DABPA), is the use of continuous flow synthetic platforms employing microchannel reactors. ijcce.ac.iruni-mainz.de This technology offers several advantages over traditional batch methods, particularly for the highly exothermic Claisen rearrangement step. ijcce.ac.ir

Key advantages of microchannel reactors include:

Enhanced Safety: By maintaining a small reaction volume within the reactor at any given time, the accumulation of large amounts of reaction heat is avoided, mitigating the risk of thermal runaways and bumping. ijcce.ac.irunimi.it

Improved Efficiency and Selectivity: The high surface-area-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control, leading to faster reaction times and a reduction in the formation of byproducts. ijcce.ac.iruni-mainz.de

Scalability: Continuous flow systems can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel, providing a practical strategy for gram-to-kilogram scale synthesis. ijcce.ac.ir

In the synthesis of DABPA, a continuous flow system with a microchannel reactor was successfully used for the thermal Claisen rearrangement, demonstrating the potential of this technology for the safe and efficient large-scale production of diallylated biphenols. ijcce.ac.ir

Process Optimization Strategies for Enhanced Efficiency and Safety

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the safety of the synthesis of 2,2'-Diallyl-4,4'-biphenol.

Key optimization parameters include:

Temperature: For the thermal Claisen rearrangement, identifying the optimal reaction temperature is critical. Differential scanning calorimetry (DSC) can be used to determine the ideal temperature that maximizes the reaction rate while minimizing byproduct formation. ijcce.ac.ir

Flow Velocity (Residence Time): In continuous flow systems, the flow velocity of the reactants through the microchannel reactor directly impacts the residence time. ijcce.ac.ir Optimizing the flow rate is essential to ensure complete conversion of the starting material without allowing for the degradation of the product. ijcce.ac.ir

Catalyst and Solvent Selection: The choice of catalyst and solvent in steps like the Williamson ether synthesis and oxidative dimerization can significantly influence reaction rates and yields. masterorganicchemistry.comjraic.com For instance, in oxidative coupling, the use of efficient and recyclable catalysts is a key consideration for industrial applications. jraic.com

A study on the synthesis of 2,2'-diallylbisphenol A in a microchannel reactor showed that by optimizing the flow velocity, a high yield of 72.5% could be achieved. ijcce.ac.ir This highlights the importance of process optimization in achieving efficient and safe production.

Data Tables

Table 1: Reaction Conditions for the Synthesis of 2,2'-diallylbisphenol A (DABPA) via Claisen Rearrangement in a Microchannel Reactor ijcce.ac.ir

EntryFlow Velocity (mL/min)Temperature (°C)Yield (%)
12.0250-
23.0250-
34.0250-
45.0250-
56.025072.5
67.0250Lower
75.5250Lower
86.0230Lower

Note: Specific yield values for entries 1-4 were not provided in the source material, but the trend indicated increasing yield up to the optimal flow rate.

Thermal Rearrangement Temperature Optimization via Differential Scanning Calorimetry

The Claisen rearrangement is an exothermic process that requires a specific temperature for optimal conversion and selectivity. researchgate.net Differential Scanning Calorimetry (DSC) is a critical analytical technique used to determine the ideal temperature for this thermal rearrangement. By analyzing the heat flow of the reactant (4,4'-Bis(allyloxy)biphenyl) as a function of temperature, a DSC scan reveals the onset temperature and the peak of the exothermic event corresponding to the rearrangement.

In analogous studies on similar compounds like DABPA, DSC was employed to confirm the optimal reaction temperature, which was found to be 250°C for that specific molecule. ijcce.ac.irijcce.ac.ir This analytical approach ensures that the reaction is conducted at a temperature high enough to initiate the rearrangement but not so high as to cause thermal degradation or excessive by-product formation. researchgate.net A similar methodology would be applied to determine the precise optimal temperature for the rearrangement of 4,4'-Bis(allyloxy)biphenyl to 2,2-Diallyl-4,4-biphenol.

Minimization of By-product Formation

A key challenge in the synthesis of this compound via Claisen rearrangement is the formation of undesirable by-products. This is particularly problematic in conventional batch synthesis where poor temperature control can lead to side reactions. ijcce.ac.irijcce.ac.ir Common by-products in the thermal rearrangement of diallyloxy aromatic compounds can include:

Mono-rearranged compounds: Where only one of the two allyl groups has rearranged. google.com

Isomeric products: Including products from subsequent Cope rearrangements if the ortho-positions are blocked. organic-chemistry.org

Cyclized products: Such as indane-type structures formed through intramolecular reactions. google.comgoogle.com

Dimers and oligomers: Resulting from intermolecular reactions at elevated temperatures. researchgate.netgoogle.com

The formation of these by-products is exacerbated by localized hot spots and prolonged reaction times, which are common issues in large-scale batch reactors. researchgate.netijcce.ac.ir Utilizing reaction methodologies that offer precise temperature control, such as continuous flow systems, is a primary strategy to minimize these impurities and enhance the purity of the final product. ijcce.ac.irijcce.ac.ir

Mitigation of Reaction Heat Accumulation

The thermal Claisen rearrangement is a highly exothermic reaction. In traditional, large-scale batch reactors, the high volume of reactants combined with inefficient heat transfer leads to significant accumulation of reaction heat. ijcce.ac.irijcce.ac.ir This heat accumulation poses considerable safety risks, including the potential for thermal runaways and bumping (sudden, violent boiling). researchgate.netijcce.ac.ir Furthermore, the resulting lack of temperature control directly contributes to the increased formation of by-products, thereby reducing the yield and purity of the desired this compound. ijcce.ac.ir The mitigation of this heat accumulation is a critical engineering concern, addressed effectively by transitioning from batch to continuous flow processing. researchgate.net

Comparative Analysis of Batch vs. Continuous Flow Methodologies

The choice between batch and continuous flow processing has a profound impact on the synthesis of this compound, particularly for the exothermic Claisen rearrangement step.

Batch Synthesis: This is the traditional method where all reactants are loaded into a single vessel and heated for a set duration. labmanager.com While simple in setup, this methodology suffers from significant drawbacks when applied to exothermic reactions like the Claisen rearrangement. Poor heat dissipation leads to temperature gradients and heat accumulation, increasing safety hazards and promoting side reactions. researchgate.netijcce.ac.ir Scaling up batch reactions of this type is challenging, as the surface-area-to-volume ratio decreases, worsening the heat transfer problem. researchgate.net

Continuous Flow Synthesis: This modern approach involves pumping the reactant through a heated, narrow-diameter tube or microchannel reactor. ijcce.ac.irijcce.ac.ir This methodology offers superior control over reaction parameters. The high surface-area-to-volume ratio of the reactor allows for extremely efficient heat exchange, effectively eliminating heat accumulation and preventing hot spots. researchgate.netmdpi.com This precise temperature control, coupled with exact management of residence time, leads to a more consistent product quality, higher yields, and a significant reduction in by-products. labmanager.com The small volume of reactant present in the reactor at any given moment drastically improves the safety of the process, especially when dealing with highly exothermic transformations. ijcce.ac.irlabmanager.com

ParameterBatch MethodologyContinuous Flow Methodology
Heat Transfer Poor, leads to heat accumulation and hot spots. researchgate.netijcce.ac.irExcellent, due to high surface-area-to-volume ratio. researchgate.net
Temperature Control Difficult, prone to thermal gradients and overshooting. researchgate.netPrecise and uniform. labmanager.com
Safety Higher risk of thermal runaway and bumping on scale-up. ijcce.ac.irijcce.ac.irInherently safer due to small reaction volume. labmanager.com
By-product Formation Higher, due to poor temperature control. ijcce.ac.irMinimized, leading to higher product purity. ijcce.ac.ir
Scalability Challenging due to heat transfer limitations. researchgate.netSimpler, often achieved by running the system for longer. labmanager.com
Product Consistency Potential for batch-to-batch variability. researchgate.netHigh, due to uniform reaction conditions. labmanager.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is integral to modern synthetic strategies for this compound. The shift from traditional batch methods to continuous flow processing aligns with several of these core principles.

Inherently Safer Chemistry for Accident Prevention: By moving the highly exothermic Claisen rearrangement into a continuous flow reactor, the risk of thermal runaway is significantly minimized. The small volume of reacting material at any point in time makes the process fundamentally safer than heating large quantities in a batch vessel. researchgate.netijcce.ac.ir

Waste Prevention: Continuous flow systems offer superior selectivity, which minimizes the formation of by-products. ijcce.ac.ir This leads to a cleaner product stream, reducing the need for extensive purification and thus preventing waste.

Design for Energy Efficiency: Optimizing the reaction temperature through DSC analysis ensures that energy is not wasted by overheating the system. ijcce.ac.ir Furthermore, the efficient heat transfer in flow reactors means energy input is used more effectively. researchgate.net Some advanced methods for Claisen rearrangements also aim for solvent-free conditions, which reduces energy consumption associated with heating and removing solvents. researchgate.net

By embracing these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Fundamental Polymerization Pathways of this compound Systems

The curing mechanism of systems containing this compound, particularly when reacted with other monomers like bismaleimides, involves a complex interplay of polyaddition, chain-growth, and polycondensation reactions. researchgate.net These pathways can occur consecutively or in parallel, contributing to the final network structure of the polymer.

Polyaddition reactions are a key feature of the polymerization involving this compound, especially in systems containing bismaleimides such as 4,4'-(N,N'-bismaleimide)-diphenylmethane (BMDM). researchgate.netresearchgate.net A notable polyaddition reaction is the "ene" addition of the allyl group from the this compound to the maleimide (B117702) group of the bismaleimide (B1667444). researchgate.net This initial reaction forms a 1:1 adduct and generates propenyl groups that can participate in subsequent polymerization steps. researchgate.net This ene addition is a step-wise process that contributes to the initial stages of network formation. researchgate.net

Another example of polyaddition is observed in the reaction of N-aminopropyl-functionalized silsesquioxane (APS) with bismaleimide networks. The secondary amine in APS can react with 4,4'-bismaleimidodiphenylmethane (BMPM) via a Michael addition reaction at approximately 150°C. msu.edu

Following the initial polyaddition reactions, chain-growth polymerization processes play a significant role in the development of the polymer network. In systems with bismaleimides, the maleimide groups can undergo homopolymerization. researchgate.netresearchgate.net This process is often autocatalytic, initiated by free radicals that are generated from the thermal decomposition of donor-acceptor pairs formed between the maleimide and the newly generated propenyl groups. researchgate.netresearchgate.net

Diallyl monomers, in general, can undergo polymerization through a chain-growth mechanism involving intramolecular cyclization followed by intermolecular growth, which introduces ring structures into the main polymer chain. google.com This cyclopolymerization can result in linear polymers containing five- or six-membered rings, contributing to good thermal stability. google.com

Polycondensation reactions provide an additional pathway for network formation, particularly at higher temperatures. The phenolic hydroxyl groups of this compound can undergo a dehydration reaction, which acts as a source of branching in the polymer structure. researchgate.netresearchgate.net This polycondensation can proceed with the participation of the 1:1 "ene" adduct formed during the initial polyaddition phase. researchgate.netresearchgate.net Polycondensation is a step-growth process where monomers with at least two functional groups react to form longer polymer chains with the elimination of a small molecule, such as water. bhu.ac.in

The Role of Allyl Functional Groups in Polymerization Behavior

The two allyl groups on the this compound molecule are highly reactive and central to its polymerization behavior. They can participate in both thermal and radical-initiated reactions, significantly influencing the cross-linking density and final properties of the resulting polymer.

The allyl groups of this compound can undergo thermal addition polymerization, which provides an additional mechanism for cross-linking. researchgate.net In some systems, the polymerization of the allyl groups occurs as a distinct first stage in a two-stage thermal polymerization pattern, followed by the polymerization of other functional groups present in the system. researchgate.net For instance, in benzoxazine (B1645224) monomers derived from 2,2'-diallyl bisphenol-A, the polymerization of the allyl groups is the initial thermal event. researchgate.net This thermal curing of the allyl groups is beneficial for increasing the cross-linking density of the resulting polymer network. researchgate.net

Table 1: Thermal Polymerization Characteristics of Allyl-Functionalized Benzoxazine Monomers

Monomer SystemEventOnset Temperature (°C)Peak Temperature (°C)
D-aAllyl Group Polymerization~228-
D-fAllyl Group Polymerization~190-

Source: researchgate.net

The diallyl functionality of this compound allows for radical cyclopolymerization. In this process, a radical initiator attacks one of the allyl groups, and the resulting radical intermediate can then undergo an intramolecular cyclization by attacking the second allyl group on the same monomer unit. researchgate.net This intramolecular step competes with intermolecular propagation. sci-hub.se The formation of a cyclic structure within the polymer backbone is a key feature of diallyl monomers. google.com

This process leads to the formation of polymers containing cyclic repeating units, typically five- or six-membered rings. google.comresearchgate.net The efficiency of cyclopolymerization is influenced by factors that favor the intramolecular cyclization step over intermolecular propagation. sci-hub.se This intramolecular synergism can lead to polymers with high thermal stability and high glass transition temperatures. google.com However, in diallyl polymerizations, gelation can be significantly delayed due to the thermodynamic excluded volume effect on the intermolecular crosslinking reaction between the growing polymer radical and the prepolymer. researchgate.net

Impact of Steric Hindrance on Reaction Specificity (e.g., Diels-Alder Reactivity)

The molecular architecture of this compound plays a critical role in dictating its reaction pathways, particularly concerning cycloaddition reactions like the Diels-Alder reaction. The allyl groups, positioned ortho to the hydroxyl groups on each phenyl ring, introduce significant steric bulk. This steric hindrance affects the rotational freedom around the central biphenyl (B1667301) bond, leading to restricted rotation as the allyl groups clash when the aromatic rings approach a coplanar orientation. This conformational restriction has profound implications for reactivity.

In the context of Diels-Alder reactions, which require a diene to adopt a planar s-cis conformation to react with a dienophile, steric hindrance is a major governing factor. lumenlearning.comlibretexts.org For a reaction to proceed, the diene and dienophile must be able to approach each other effectively. numberanalytics.com In systems involving diallyl bisphenols, an initial "ene" reaction can generate a propenyl group, which could theoretically act as a diene. However, research on the analogous 2,2'-diallyl-bisphenol A (DABPA) has shown that the subsequent Diels-Alder reaction between the newly formed diene and a maleimide (a potent dienophile) does not occur to any significant extent. labpartnering.orgresearchgate.netscispace.com This is attributed to the substantial steric hindrance around the reactive sites, which prevents the necessary orbital overlap for the cycloaddition to take place. researchgate.netscispace.com While it was initially hypothesized, detailed mechanistic studies have confirmed that the reaction proceeds via other pathways, such as radical chain-growth polymerization. labpartnering.org The steric bulk of the allyl groups in this compound similarly reduces the accessibility of the phenolic hydroxyl groups for condensation reactions. For instance, in epoxy resin synthesis, reaction rates with epichlorohydrin (B41342) are reported to be 30% slower compared to unsubstituted biphenols.

Kinetic and Mechanistic Studies of Co-polymerization Systems Incorporating this compound

The co-polymerization of diallyl phenols with other monomers is a key strategy for developing high-performance thermosetting resins. These systems leverage the unique reactivity of the allyl groups and the phenolic backbone to create crosslinked networks with desirable properties.

Bismaleimide (BMI) / 2,2'-Diallyl-bisphenol A (DABPA) Resin Systems

While the specific subject of this article is this compound, the most comprehensively studied systems in this class involve 2,2'-Diallyl-bisphenol A (DABPA) and bismaleimides (BMI). scispace.comresearchgate.net These BMI/DABPA systems are benchmarks in the field of high-temperature polymers and their cure chemistry offers the closest available model for understanding how this compound would behave. semanticscholar.orgscispace.com The cure process of these resins is a complex sequence of reactions that are highly dependent on temperature. msu.edu

"Ene" Adduct Formation and Subsequent Reactions

The cornerstone of the BMI/DABPA cure mechanism is the Alder-ene reaction. researchgate.netresearchgate.net This reaction occurs at lower temperatures, typically in the range of 100-200°C, and involves the addition of an allyl group from DABPA to the electron-deficient double bond of the maleimide. labpartnering.orgmsu.edu This step-wise addition forms an "ene" adduct, which contains a newly formed propenyl group. labpartnering.orgresearchgate.net

The reaction scheme can be summarized as:

Step 1 (Ene Reaction): The allyl group of the diallyl phenol reacts with a maleimide group to form a 1:1 adduct, which contains a propenyl group. researchgate.net

Step 2 (Copolymerization): The propenyl group generated in the ene reaction is highly reactive towards another maleimide group via a radical chain-growth mechanism. This is the main crosslinking reaction. labpartnering.orgresearchgate.net

This sequence of an "ene" reaction followed by copolymerization of the resulting propenyl group with maleimide is the dominant crosslinking chemistry, rather than a Diels-Alder pathway. labpartnering.org Spectroscopic analyses have been used to track the consumption of allyl and maleimide double bonds, confirming this multi-step mechanism. acs.org

Branching Reactions and Dehydration of Phenol Groups

A further source of crosslinking, particularly at higher temperatures (in the 300-350°C range), is the condensation reaction of the phenolic hydroxyl groups present on the DABPA backbone. labpartnering.orgmsu.edu This dehydration reaction results in the formation of ether linkages between the polymer chains, releasing water as a byproduct. labpartnering.org This process contributes to the final network structure and the thermal stability of the thermoset. Studies have shown that this dehydration can proceed to approximately 50% conversion during the main curing cycle and continues slowly over extended periods at elevated temperatures. labpartnering.orgresearchgate.net This reaction is considered a key branching reaction and necessarily involves the previously formed 1:1 "ene" adduct as a reactant. scispace.comresearchgate.net

Interactive Table: Key Reactions in BMI/Diallyl Phenol Systems

Reaction TypeTemperature Range (°C)ReactantsProductsSignificance
"Ene" Reaction 100 - 200Allyl Group, Maleimide Group"Ene" Adduct with Propenyl GroupInitial chain extension
Copolymerization 200 - 300Propenyl Group, Maleimide GroupCrosslinked PolymerMain crosslinking reaction
Maleimide Homopolymerization > 200Maleimide GroupsPolyimide ChainsContributes to crosslink density
Dehydration 300 - 350Phenolic Hydroxyl GroupsEther Linkages, WaterSecondary branching and thermal stability

Epoxy Resin / this compound Systems

When this compound or its analogs are formulated with epoxy resins, a dual-curing mechanism is typically observed. researchgate.net These systems capitalize on both the phenol-epoxy addition reaction and the polymerization of the allyl groups.

The primary reaction is the ring-opening of the epoxy group by the phenolic hydroxyl group of the biphenol. This reaction is often catalyzed to proceed at practical rates. Triphenylphosphine (TPP) is a commonly used catalyst for this purpose. researchgate.net Kinetic studies on the analogous 2,2'-diallyl bisphenol A (DABA)/epoxy novolac (EPN) systems, investigated using differential scanning calorimetry (DSC), have shown that the activation energy and reaction rates are dependent on the catalyst concentration. researchgate.net

In parallel, at higher temperatures, the allyl groups can undergo thermal polymerization, adding another dimension to the crosslinking of the network. researchgate.net This dual-curing process allows for the development of interpenetrating polymer networks (IPNs) or co-reacted blends with a tailored balance of properties. For instance, modifying a novolac epoxy-diallyl phenol system with a bismaleimide results in a ternary system where curing proceeds through both phenol-epoxy and Alder-ene reactions, leading to enhanced thermal stability and mechanical performance at high temperatures. researchgate.netresearchgate.net The addition of reactive diluents to epoxy systems is also a common practice, and kinetic parameters are often determined using non-isothermal DSC methods to establish optimal curing conditions. rsc.org

Interactive Table: Kinetic Parameters for TPP-Catalyzed DABA/EPN Reaction

Data derived from studies on the analogous 2,2'-diallyl bisphenol A (DABA) systems.

Catalyst (TPP) Conc. (%)Activation Energy (E) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Rate Trend
0.565.41.2 x 10⁷Base
1.062.18.5 x 10⁶Increasing
1.559.85.1 x 10⁶Increasing
2.057.32.9 x 10⁶Increasing

Note: The kinetic parameters are interdependent, and apparent activation energies often decrease as catalyst concentration increases, leading to higher reaction rates. researchgate.net

Benzoxazine Monomer Polymerization Derived from this compound

Benzoxazine monomers derived from diallyl phenols, such as this compound, represent a significant class of thermosetting resins. These monomers are typically synthesized via a Mannich-like condensation reaction involving the biphenol, a primary amine, and formaldehyde. researchgate.netmdpi.commdpi.com The presence of the diallyl groups on the biphenol structure is a critical design feature that dictates the subsequent polymerization mechanism and the properties of the final cured polymer network.

A key characteristic of benzoxazines derived from phenols with substituted ortho-positions, like this compound, is the blockage of the typical polymerization sites. researchgate.net In conventional bisphenol-A based benzoxazines, the ring-opening polymerization proceeds via an electrophilic attack on the activated ortho positions of the phenolic ring. However, with the allyl groups occupying these sites, this pathway is inhibited. researchgate.net Consequently, the polymerization is forced to proceed through alternative mechanisms, which can lead to polymers with unique structures and enhanced properties. researchgate.net

The thermal polymerization of these diallyl-functionalized benzoxazine monomers often exhibits a two-stage pattern. researchgate.net

Polymerization of Allyl Groups: The first stage of polymerization involves the thermal addition reactions of the allyl groups. This initial cross-linking contributes significantly to the network density. researchgate.net

Ring-Opening of Benzoxazine Moiety: The second stage is the classical ring-opening polymerization of the oxazine (B8389632) ring, which occurs at higher temperatures. researchgate.net Due to the blocked ortho-positions on the biphenol component, the propagating iminium cation, generated from the ring-opening, may engage in an electrophilic addition on the amine-derived ring (e.g., an aniline (B41778) ring if aniline was the primary amine used in synthesis). researchgate.net

This altered cross-linking pathway, combined with the additional network formation from the allyl groups, can result in polybenzoxazines with exceptionally high glass transition temperatures (Tg) of around 300°C and a high crosslink density. researchgate.net The resulting thermosets often exhibit substantially higher thermal stability compared to conventional polybenzoxazines. researchgate.net However, it is noted that allylphenol-based benzoxazines can be challenging to polymerize through ring-opening and may require high cure temperatures of 260°C or more. researchgate.net

Influence of Free Radical Initiators (e.g., Peroxides) on Curing Behavior

The curing behavior of resin systems containing diallyl phenols, such as this compound, can be significantly influenced by the addition of free radical initiators, particularly organic peroxides. msu.edu These initiators decompose under heat to generate free radicals, which can initiate the polymerization of the allyl groups at lower temperatures than thermal curing alone. msu.edupergan.com The choice of peroxide is critical as its decomposition rate and temperature dictate the onset of the curing reaction. msu.eduresearchgate.net

In a study on a similar system comprising 4,4'-bismaleimidodiphenylmethane (BMPM) and O,O'-diallyl bisphenol A (DABPA), various peroxides were investigated to understand their effect on the curing mechanism. msu.edu The addition of a suitable peroxide can lower the onset curing temperature and modify the reaction pathway. msu.edu For instance, Trigonox® 101 was found to be a highly suitable initiator for the BMPM/DABPA system, initiating cure at around 130°C with a mild initiation step that avoided a high rate of bismaleimide homopolymerization. msu.edu In contrast, other peroxides like Dicumyl Peroxide (DCP) might lead to different reaction kinetics. msu.edu

The introduction of just 0.3 wt% of Trigonox® 101 resulted in a remarkable 90°C increase in the glass transition temperature (Tg) of the cured network compared to the system without the peroxide additive. msu.edu This highlights the profound impact of free radical initiators on enhancing the thermomechanical properties of polymers derived from diallyl phenols. msu.edu

Table 1: Effect of Peroxide Initiators on Diallyl Phenol / Bismaleimide System Curing

Effects of Hybrid Silsesquioxanes on Cure Kinetics and Network Formation

To further enhance the thermal stability of polymer networks derived from diallyl phenols, inorganic-organic hybrid silsesquioxanes, also known as polyhedral oligomeric silsesquioxanes (POSS), can be incorporated into the resin system. msu.edu These cage-like silica (B1680970) structures can be functionalized with various reactive groups that can co-react with the polymer matrix, forming a nanocomposite with improved properties. mdpi.commsu.edu The addition of POSS has been shown to significantly reduce the thermo-oxidative degradation rate of the final polymer. msu.edu

Two examples of such hybrid silsesquioxanes are Octastyrenyl-POSS (OSTS) and aminopropyl-functionalized POSS (APS). msu.edu

Octastyrenyl-POSS (OSTS) is a silsesquioxane cage, (SiO1.5)8, with eight styrenyl functional groups attached to the silicon core. msu.edu In a system containing a bismaleimide like BMPM, the styrenyl groups of OSTS can react with the bismaleimide. msu.edu This reaction proceeds through free radicals that are formed by the bismaleimide itself when heated to temperatures around 200°C. msu.edu This covalent integration of the OSTS cage into the polymer network contributes to the thermal stability of the thermoset. msu.edu Research has shown that the addition of 10 wt% OSTS to a BMPM/DABPA system can increase the glass transition temperature by 20°C. msu.edu

N-Phenylaminopropyl cage mixture silsesquioxane (APS) is a mixture of cages, (SiO1.5)n where n can be 8, 10, or 12, functionalized with aminopropyl groups. msu.edu The secondary amine in these groups is nucleophilic and can react with the electron-deficient double bond of a bismaleimide (like BMPM) via a Michael addition reaction. msu.edu This reaction occurs at a relatively lower temperature of around 150°C. msu.edu

Table 2: Influence of Hybrid Silsesquioxanes on Bismaleimide Network Properties

Advanced Spectroscopic Characterization and Computational Chemistry of 2,2 Diallyl 4,4 Biphenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Curing Monitoring

Advanced spectroscopic methods are indispensable for the detailed characterization of 2,2-Diallyl-4,4-biphenol, from confirming its molecular structure to monitoring the intricate chemical changes that occur during polymerization. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide precise information on the compound's structure and functional groups. Concurrently, thermal analysis methods like Differential Scanning Calorimetry (DSC) are employed to investigate the kinetics of the curing process, while other specialized spectroscopic and spectrometric techniques offer insights into cure characterization and reaction by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the synthesized monomer.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the different types of protons and their chemical environments within the molecule. The key resonances for this compound are assigned to the hydroxyl, aromatic, and allyl group protons. The integration of the signal peaks corresponds to the number of protons for a specific resonance.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. It is used to confirm the carbon skeleton of the compound, with distinct signals for the aromatic and allyl carbons.

During the curing process, NMR can monitor the chemical transformations. The polymerization of the diallyl groups leads to the disappearance of the signals corresponding to the vinyl protons in the ¹H NMR spectrum and the sp² carbons of the allyl double bond in the ¹³C NMR spectrum. New signals corresponding to the resulting saturated polymer backbone will appear, allowing for the tracking of the reaction progress and the determination of the degree of conversion. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Biphenyl (B1667301) Structures Note: This table provides expected chemical shift ranges based on related biphenyl compounds. Actual values for this compound may vary.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Allyl CH=CH₂5.8 - 6.1 (m)135 - 140
Allyl CH=CH5.0 - 5.2 (m)115 - 120
Allyl CH3.2 - 3.5 (d)35 - 40
Aromatic C-H6.7 - 7.5 (m)115 - 145
Aromatic C-ON/A150 - 158
Aromatic C-C (biphenyl link)N/A125 - 135
Aromatic C-AllylN/A130 - 140
Phenolic O-H4.5 - 5.5 (s, br)N/A

Data compiled from analogous structures reported in chemical literature. rsc.orgrsc.orgbeilstein-journals.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Cross-linking

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and for monitoring the curing process. ieeesem.com The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. upi.edu

Key characteristic absorption bands for the this compound monomer include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl groups.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H bonds on the biphenyl rings.

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the allyl groups. nih.gov

C=C Stretching (Allyl): A distinct peak around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl groups.

C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ range are due to the carbon-carbon stretching within the aromatic rings.

C-O Stretching (Phenolic): A strong band appears in the 1200-1260 cm⁻¹ region.

During the curing or cross-linking reaction, the polymerization involves the reaction of the allyl groups. FT-IR spectroscopy can effectively monitor this process by observing the decrease in the intensity of the absorption bands associated with the allyl functional group, particularly the C=C stretching vibration at ~1640 cm⁻¹ and the out-of-plane C-H bending of the vinyl group at ~915 cm⁻¹. mdpi.com The disappearance of these peaks signifies the consumption of the allyl groups and the formation of a cross-linked polymer network. researchgate.net This allows for a semi-quantitative analysis of the extent of the reaction over time.

Table 2: Key FT-IR Absorption Bands for this compound and their Changes During Curing

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Change During Curing
3200-3600Phenolic O-HStretchingMay broaden or shift due to changes in hydrogen bonding
3010-3100Aromatic C-HStretchingRelatively unchanged
2850-3000Aliphatic C-H (Allyl)StretchingBecomes part of the polymer backbone; slight shifts may occur
~1640Allyl C=CStretchingDecreases in intensity, eventually disappears
1500-1600Aromatic C=CStretchingRelatively unchanged
~1230Phenolic C-OStretchingRelatively unchanged
~915Allyl =C-HOut-of-plane BendingDecreases in intensity, eventually disappears

Data compiled based on general principles of IR spectroscopy and data from related epoxy and phenolic systems. nih.govmdpi.comjournalwjbphs.com

Differential Scanning Calorimetry (DSC) and Isothermal Calorimetry for Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the curing kinetics of thermosetting resins like those derived from this compound. cnrs.fr DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. hu-berlin.de

When a sample of this compound, often mixed with a curing agent or initiator, is heated in a DSC instrument, the polymerization reaction releases heat, resulting in a characteristic exothermic peak on the DSC thermogram. researchgate.net The analysis of this peak provides crucial kinetic data.

Dynamic DSC Scans: In this mode, the sample is heated at a constant rate (e.g., 5, 10, 20 °C/min). The total area under the exothermic curve is proportional to the total enthalpy of the reaction (ΔH_total). The shape and position of the peak change with the heating rate; higher heating rates shift the peak to higher temperatures. cnrs.fr

Isothermal DSC Scans: Here, the sample is rapidly heated to a specific temperature and held constant. The heat flow is monitored over time, providing a direct measure of the reaction rate at that temperature.

From these scans, several key kinetic parameters can be determined:

Degree of Conversion (α): This represents the fraction of the reaction that has completed at a given time or temperature. It is calculated by dividing the partial heat of reaction (ΔH_p) at a certain point by the total heat of reaction (ΔH_total).

Activation Energy (Ea): This is the minimum energy required to initiate the curing reaction. It can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall models, which utilize data from multiple dynamic DSC scans at different heating rates.

Reaction Order (n): This parameter describes how the reaction rate depends on the concentration of the reactants.

Pre-exponential Factor (A): This is a constant in the Arrhenius equation related to the frequency of collisions between reacting molecules.

The curing rate (dα/dt) can be modeled using the fundamental kinetic equation: dα/dt = k(T)f(α), where k(T) is the temperature-dependent rate constant and f(α) is the reaction model. Autocatalytic models are often used to describe the curing kinetics of such systems. researchgate.net

Table 3: Typical Kinetic Parameters Obtainable from DSC Analysis

Parameter Symbol Description Method of Determination
Total Reaction EnthalpyΔH_totalTotal heat released during the curing reaction (J/g)Area under the exothermic peak in a dynamic DSC scan
Degree of ConversionαFraction of monomer converted to polymerRatio of partial enthalpy to total enthalpy (ΔH_p / ΔH_total)
Activation EnergyEaMinimum energy required for the reaction to occur (kJ/mol)Kissinger, Ozawa-Flynn-Wall, Borchardt-Daniels methods
Reaction OrdernExponent describing the concentration dependence of the rateModel fitting (e.g., Borchardt-Daniels, Kamal model)
Pre-exponential FactorAFrequency factor in the Arrhenius equation (s⁻¹)Calculation from the Arrhenius equation once Ea is known

This table represents the types of data derived from DSC experiments on thermosetting polymers. cnrs.fr

Fluorescence and UV-Reflection Spectroscopy for Cure Characterization

Fluorescence and UV-Reflection spectroscopy are sensitive, non-invasive optical techniques that can be used to monitor the curing process of resins. These methods rely on changes in the electronic structure and local environment of the molecule as it transforms from a monomer to a cross-linked network.

Fluorescence Spectroscopy: This technique is particularly useful if the monomer itself or a fluorescent probe added to the system exhibits changes in its fluorescence properties during polymerization. For resins containing aromatic groups, like this compound, intrinsic fluorescence may be present. acs.org The curing process can lead to:

Changes in Fluorescence Intensity: The formation of the polymer network can alter the mobility of the molecules, affecting non-radiative decay pathways and thus changing the quantum yield and intensity of the fluorescence.

Shifts in Emission Wavelength: As the polarity and rigidity of the local environment around the fluorescent species change during cross-linking, the emission maximum can shift (either to shorter or longer wavelengths).

Formation of New Emissive Species: In some curing reactions, new chemical structures are formed that may have their own characteristic fluorescence, providing a direct signal of reaction progress. For instance, in studies of similar systems like diallylbisphenol A (DABPA) cured with bismaleimide (B1667444) (BMI), new succinimide structures formed during the reaction were found to be fluorescent. acs.org

UV-Reflection Spectroscopy: This technique measures the change in the reflection of UV light from the surface of the curing resin. The electronic transitions of the functional groups involved in the reaction, such as the C=C double bonds in the allyl groups, have specific UV absorbances. As these groups are consumed during polymerization, the UV spectrum changes. By monitoring the reflectance at a characteristic wavelength, the degree of cure can be tracked in real-time. This method is particularly suitable for monitoring the cure of thin films or coatings.

Gas Chromatography-Mass Spectrometry (GC/MS) for By-product Identification and Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique ideal for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture. thermofisher.com In the context of this compound, GC/MS is primarily used for reaction analysis, such as identifying potential by-products from synthesis or degradation products from thermal or chemical treatment. nih.gov

The process involves:

Sample Preparation: A sample of the reaction mixture or a thermally stressed polymer is extracted with a suitable solvent. epa.gov For phenolic compounds, derivatization (e.g., silylation) is sometimes performed to increase volatility and improve chromatographic peak shape. dphen1.com

Gas Chromatography (GC): The extract is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. thermofisher.com

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z). dphen1.com

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides theoretical insights into the molecular properties of this compound, complementing experimental findings. Using methods like Density Functional Theory (DFT), researchers can model the molecule's geometry, electronic structure, and reactivity. researchgate.net

Theoretical investigations can be used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional conformation of the molecule, including the dihedral angle between the two phenyl rings and the orientation of the allyl and hydroxyl groups. For the parent 2,2'-biphenol, DFT studies have identified multiple stable isomers based on the rotation of the OH groups. researchgate.net

Predict Spectroscopic Properties: Computational methods can predict NMR chemical shifts and vibrational frequencies (for IR spectra). pku.edu.cn These predicted spectra can be compared with experimental data to aid in spectral assignment and confirm the structure.

Analyze Electronic Properties: DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides information about the molecule's electronic excitability and chemical reactivity.

Model Reaction Mechanisms: Computational chemistry can be used to investigate the potential pathways of the curing reaction. By calculating the energies of reactants, transition states, and products, researchers can elucidate the most favorable reaction mechanisms and predict activation energies, which can then be compared with experimental values obtained from DSC.

For example, theoretical studies on 2,2'-biphenol have extensively investigated the enantiomerization processes and the role of intramolecular hydrogen bonding, revealing that the direct rotation of the phenyl rings is hindered by the repulsion between the hydroxyl groups. researchgate.net Similar principles would apply to this compound, where the bulky allyl groups would further influence the rotational barrier and conformational preferences.

Density Functional Theory (DFT) Applications for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of many-body systems. It is widely applied to predict the spectroscopic and electronic characteristics of molecules like this compound. DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometry and calculate various parameters that correlate with experimental findings.

Key applications of DFT for this compound and its derivatives include:

Vibrational Analysis: Theoretical calculation of infrared (IR) and Raman spectra helps in the assignment of experimental vibrational bands.

Electronic Properties: DFT is used to determine fundamental electronic properties, including ionization potential, electron affinity, and global reactivity descriptors, which characterize the molecule's stability and reactivity.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule and its chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties of a Biphenol Derivative Calculated via DFT

Property Description Typical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.0 to -2.5 eV
Energy Gap (ΔE) The difference between LUMO and HOMO energies; an indicator of chemical stability. 3.0 to 5.0 eV
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule. 5.0 to 7.0 eV

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.0 to 2.5 eV |

Hartree-Fock (HF) Methods for Molecular Property Prediction

The Hartree-Fock (HF) method is a foundational ab initio computational chemistry approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It is an essential tool for predicting a variety of molecular properties and often serves as a starting point for more advanced calculations.

In the study of this compound, HF methods are used to:

Calculate optimized molecular geometries, including bond lengths and angles.

Predict total electronic energies and orbital energies.

Determine electrical properties such as the dipole moment.

While DFT methods generally provide more accurate results due to their inclusion of electron correlation, HF calculations are computationally less expensive and provide a valuable baseline for comparison. The choice of basis set, such as 6-311+G(d,p), is crucial for the accuracy of both HF and DFT calculations.

Table 2: Comparison of Theoretical Properties for a Diallyl Monomer Calculated by HF and DFT Methods

Property Hartree-Fock (HF) Density Functional Theory (DFT)
Total Electronic Energy -837.95 Hartree -842.61 Hartree
Energy Gap (LUMO-HOMO) 4.52 eV 8.33 eV
Dipole Moment 3.67 Debye 3.39 Debye

Data derived from a theoretical study on diallyl phthalate, illustrating typical differences between the methods.

Molecular Dynamics (MD) Simulations for Interfacial Interactions in Polymer Composites

The simulation process involves:

Model Construction: Building an atomistic model of the interface, for instance, between a polymer like polyamide and a surface or filler modified with a derivative of this compound.

Force Field Selection: Choosing an appropriate force field (e.g., COMPASS, CLAYFF) to accurately describe the potential energy and forces between atoms in the system.

Simulation and Analysis: Running the simulation to observe the dynamic behavior of molecules at the interface. Key properties analyzed include interfacial interaction energy, which reflects adhesion strength, and the diffusion of molecules across the interface.

These simulations can reveal how factors like functional groups on the biphenol derivative influence adhesion and mechanical interlocking with the polymer matrix, providing guidance for designing composites with enhanced interfacial strength.

Table 3: Key Parameters in an MD Simulation of a Polymer Composite Interface

Parameter Description Relevance to Composite Properties
Interfacial Interaction Energy The energy associated with the non-bonded interactions (van der Waals, electrostatic) between the polymer and the biphenol derivative. Directly relates to the adhesion strength at the interface. A more negative value indicates stronger interaction.
Diffusion Coefficient A measure of how quickly molecules move across the interfacial region. Indicates the degree of molecular entanglement and mechanical interlocking, which contributes to interfacial toughness.

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insight into the local structure and packing of molecules at the interface. |

Analysis of Molecular Geometry, Electronic Energies, and Frontier Molecular Orbitals

A detailed analysis of molecular geometry, electronic energies, and Frontier Molecular Orbitals (FMOs) is fundamental to understanding the chemical behavior of this compound. These properties are typically calculated using quantum chemistry methods like DFT and HF.

Molecular Geometry: The first step is to find the most stable three-dimensional arrangement of atoms by optimizing the geometry. This process yields precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction.

Electronic Energies: Computational methods provide the total electronic energy of the molecule, which is a measure of its stability. The energies of individual molecular orbitals are also calculated, forming an energy-level diagram that describes the electronic structure.

Frontier Molecular Orbitals (FMOs): The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and spatial distribution of these orbitals are critical. For instance, the location of the HOMO indicates the most likely site for an electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 4: Predicted Molecular Properties for a Biphenol-type Structure

Parameter Description Illustrative Value
C-C Bond Length (Aromatic) The distance between adjacent carbon atoms in the phenol (B47542) rings. ~1.39 Å
C-O-H Bond Angle The angle formed by the carbon, oxygen, and hydrogen atoms of the hydroxyl group. ~109°
HOMO Energy Energy of the highest occupied molecular orbital. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. -1.8 eV

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | 4.7 eV |

Computational Modeling of Complex Cross-linked Polymer Networks

Monomers like this compound can be used to create highly durable thermosetting materials through the formation of three-dimensional cross-linked polymer networks. Computational modeling provides a virtual laboratory to design and predict the properties of these complex materials, which can be challenging to characterize experimentally.

Methods for modeling these networks often involve:

Building Amorphous Cells: Initially, monomer and curing agent molecules are randomly packed into a simulation cell at a realistic density.

Simulating Cross-linking: A virtual polymerization process is carried out. This can be achieved using Monte Carlo or molecular dynamics-based algorithms that form covalent bonds between reactive sites on the monomers, mimicking the chemical curing process.

Property Prediction: Once the cross-linked network is constructed, its bulk properties are calculated through further simulations. These properties can include mechanical characteristics like Young's modulus and thermal properties like the glass transition temperature (Tg).

This computational approach allows for systematic investigation into how changes in monomer structure, such as modifying the side groups on the biphenol core, affect the final properties of the thermoset material.

Table 5: Workflow for Computational Modeling of a Cross-linked Polymer

Step Description Objective
1. System Construction Create an amorphous mixture of monomers (e.g., a derivative of this compound) and cross-linking agents in a simulation box. To prepare a realistic initial state for the virtual polymerization.
2. Cross-linking Algorithm Apply a systematic procedure to form covalent bonds between reactive atoms until a target conversion rate is achieved. To generate a topologically accurate, three-dimensional polymer network.
3. Equilibration Perform molecular dynamics simulations to relax the newly formed network structure and reach a stable, low-energy state. To ensure the model represents a physically realistic material.

| 4. Property Calculation | Apply virtual mechanical or thermal tests to the equilibrated model (e.g., simulated tensile tests or temperature ramping). | To predict macroscopic properties like stiffness, strength, and glass transition temperature. |

Theoretical Predictions of Electrical Properties (e.g., Dipole Moment, Polarizability)

Quantum chemical calculations are essential for predicting the electrical properties of molecules like this compound, which are determined by the distribution of electrons. The primary electrical properties of interest at the molecular level are the dipole moment and polarizability.

Polarizability (α): Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. This distortion induces a temporary dipole moment. The mean polarizability is a measure of how easily the molecule's electron density can be deformed, which influences its refractive index and interactions with electromagnetic radiation.

Both dipole moment and polarizability can be accurately calculated using DFT and HF methods. These theoretical predictions are valuable for designing molecules for applications in electronics and materials science where dielectric properties are important.

Table 6: Predicted Electrical Properties for this compound

Property Description Predicted Value (Illustrative) Computational Method
Dipole Moment (μ) A measure of the separation of positive and negative charges in the molecule. 1.5 - 2.5 Debye DFT/B3LYP
Mean Polarizability (α) The average deformability of the electron cloud in an electric field. 250 - 300 a.u. (bohr³) DFT/B3LYP

| Anisotropy of Polarizability (Δα) | The difference in polarizability along different molecular axes. | 150 - 200 a.u. (bohr³) | DFT/B3LYP |

Table of Compounds

Compound Name
This compound
Polyamide

Derivatization Strategies and Functional Material Development from 2,2 Diallyl 4,4 Biphenol

Applications in High-Performance Materials Engineering

The derivatization of 2,2-diallyl-4,4-biphenol leads directly to materials engineered for high-performance applications where thermal stability, mechanical robustness, and chemical resistance are paramount.

Aerospace Composites and Adhesives: The high glass transition temperatures and excellent thermal stability of polybenzoxazines and Alder-ene adducts derived from this compound make them prime candidates for matrix resins in aerospace composites and high-temperature structural adhesives. researchgate.netresearchgate.net These materials can withstand the extreme operating temperatures encountered in aviation and space applications.

Electronics and Microelectronics: Materials with low dielectric properties and high thermal stability are essential for printed circuit boards (PCBs) and semiconductor packaging. The modified polybenzoxazines and cross-linkable poly(arylene ether)s offer a favorable combination of processability, thermal management, and electrical insulation required for advanced electronic components. researchgate.netconsensus.app

Advanced Coatings: The cross-linked networks formed from these derivatives provide excellent resistance to chemicals, solvents, and abrasion, making them suitable for protective coatings in demanding industrial environments.

Modified Thermosets: As a reactive additive in epoxy and bismaleimide (B1667444) systems, this compound contributes to the formulation of toughened thermosets with improved processability, finding use in applications from industrial tooling to automotive components. mdpi.com

Advanced Thermosetting Resins for Aerospace and Electronics Industries

The development of advanced thermosetting resins is crucial for the aerospace and electronics industries, which demand materials with exceptional thermal stability, mechanical strength, and processability. 2,2'-Diallyl-4,4'-biphenol and its derivatives, such as 2,2′-diallyl bisphenol A (DABA), serve as key monomers in the formulation of high-performance resins, including bismaleimide (BMI) and epoxy systems. researchgate.net

In the electronics sector, these modified resins are employed in the manufacturing of electrical insulation materials and copper-clad circuit boards. researchgate.netgoogle.comcymerchemicals.com Diallyl ether bisphenol A (DAEBPA), another related compound, is used as an epoxy modification agent, particularly in novolac-based resins. These can be further cured with bismaleimides for applications in aerospace, electronics, and wireless communications. researchgate.net The presence of the diallyl functionality allows for a dual curing mechanism, which can lead to a denser cross-linked network and improved material properties.

Table 1: Properties of Diallyl Bisphenol A (DABA) Modified Resins

PropertyDescriptionReference
Toughening Significantly enhances the toughness and impact resistance of bismaleimide, epoxy, and phenolic resins. revistapolimeros.org.br
Processability Improves the handling and processing characteristics of bismaleimide resins. researchgate.netgoogle.com
Heat Resistance Increases the thermal stability of the cured thermoset. researchgate.netgoogle.com
Adhesion Can improve the adhesion strength between metals when used in rubber formulations. revistapolimeros.org.brcymerchemicals.com
Electrical Insulation Suitable for use in electrical insulation materials and copper-clad circuit boards. researchgate.netgoogle.comcymerchemicals.com

Electrical Insulation Materials and Copper Clad Circuit Boards

The excellent dielectric properties and thermal stability of polymers derived from diallyl biphenol compounds make them highly suitable for applications in electrical insulation and as matrix resins for copper-clad laminates (CCLs), which are the foundational material for printed circuit boards (PCBs).

Resin systems incorporating diallyl bisphenol A are specifically noted for their use in electrical insulation materials and copper-clad circuit boards. researchgate.netgoogle.comcymerchemicals.com The biphenol backbone provides rigidity and thermal stability, while the diallyl groups offer a reactive site for cross-linking, leading to a robust, three-dimensional network. This network structure is essential for maintaining the integrity of the insulating material under thermal and electrical stress.

The use of these resins in high-frequency and high-speed PCBs is particularly advantageous due to their potential for low dielectric loss and high thermal resistance. The formulation of the resin can be tailored to achieve specific dielectric properties required for advanced electronic applications.

High-Temperature Adhesives and Wear-Resistant Composites (e.g., for Brake Pads, Grinding Wheels)

The versatile chemistry of 2,2'-diallyl-4,4'-biphenol derivatives also lends itself to the formulation of high-temperature adhesives and the fabrication of durable, wear-resistant composites.

High-Temperature Adhesives:

Diallyl bisphenol A is used in the formulation of high-temperature bearing adhesives. researchgate.netgoogle.comcymerchemicals.com The thermal stability imparted by the biphenol structure, combined with the strong cross-linked network formed through the polymerization of the allyl groups, results in adhesives that can maintain their bond strength at elevated temperatures. These adhesives are critical in applications where components are subjected to significant thermal cycling and mechanical stress.

Wear-Resistant Composites:

The same properties that make these resins suitable for high-temperature applications also contribute to their use in wear-resistant materials. Formulations containing diallyl bisphenol A are used in the manufacturing of:

Brake Pads: The resin acts as a binder for the frictional materials, providing the necessary mechanical strength and resistance to the high temperatures generated during braking. researchgate.netgoogle.comcymerchemicals.com

Grinding Wheels: In both diamond and heavy-duty grinding wheels, the resin matrix securely holds the abrasive particles, ensuring the longevity and performance of the wheel under high friction and pressure. researchgate.netgoogle.comcymerchemicals.com

The ability of these resins to be compounded with various fillers and reinforcing agents allows for the creation of composites with tailored frictional and wear characteristics.

Table 2: Applications of Diallyl Bisphenol A in Adhesives and Composites

ApplicationKey Function of Diallyl Bisphenol AReference
High-Temperature Bearing Adhesives Provides thermal stability and strong adhesion at elevated temperatures. researchgate.netgoogle.comcymerchemicals.com
Brake Pads Acts as a high-strength, heat-resistant binder for frictional materials. researchgate.netgoogle.comcymerchemicals.com
Grinding Wheels Forms a durable matrix to hold abrasive particles, enhancing wear resistance. researchgate.netgoogle.comcymerchemicals.com

Functional Materials for Electrochemical Devices

While direct applications of 2,2'-diallyl-4,4'-biphenol in electrochemical devices are not extensively documented, its chemical structure suggests potential for derivatization into functional materials for such applications. The biphenol backbone offers a rigid and stable platform, while the allyl groups provide reactive sites for further functionalization.

High-Performance Alkaline Fuel Cells

For alkaline fuel cells, anion exchange membranes (AEMs) are a critical component. These membranes are typically composed of polymers with positively charged functional groups that facilitate the transport of hydroxide (B78521) ions. The biphenol structure of 2,2'-diallyl-4,4'-biphenol could be functionalized with cationic groups to create AEMs. The cross-linking ability of the diallyl groups could enhance the mechanical and chemical stability of the membrane in the harsh alkaline environment of the fuel cell.

Proton Exchange Membranes

Proton exchange membranes (PEMs) are central to the operation of proton exchange membrane fuel cells (PEMFCs). These membranes are typically made from polymers containing acidic functional groups, most commonly sulfonic acid groups, which facilitate proton transport. Through sulfonation of the aromatic rings of the biphenol unit, 2,2'-diallyl-4,4'-biphenol could be converted into a monomer for the synthesis of sulfonated aromatic polymers. The subsequent cross-linking via the allyl groups could lead to PEMs with controlled water uptake and improved mechanical properties, which are crucial for fuel cell performance and durability.

Vapor Sensors

The development of chemical sensors for the detection of volatile organic compounds (VOCs) is an active area of research. Materials that exhibit changes in their physical or chemical properties upon exposure to specific vapors are of great interest. The rigid biphenol structure of 2,2'-diallyl-4,4'-biphenol could serve as a foundation for a sensor material. The allyl groups could be used to polymerize the biphenol units into a matrix or to functionalize them with specific recognition elements that interact with target VOCs. The interaction with the analyte could induce a measurable change in the material's properties, such as its fluorescence or conductivity, forming the basis of a sensing mechanism.

Development of Modified Polybenzoxazines with Altered Cross-linking and Enhanced Thermal Properties

Polybenzoxazines are a class of phenolic-type thermosets known for their excellent thermal stability, low water absorption, and high molecular design flexibility. cnrs.frnih.gov However, conventional polybenzoxazines can be brittle and require high temperatures for curing. cnrs.fr Incorporating this compound into the benzoxazine (B1645224) monomer structure is an effective strategy to overcome these limitations.

When this compound is used as the phenolic precursor in the Mannich condensation reaction with a primary amine and formaldehyde, it yields a benzoxazine monomer containing two pendant allyl groups. During thermal curing, this monomer undergoes a two-stage polymerization process. researchgate.net The first stage involves the ring-opening polymerization of the oxazine (B8389632) moiety, characteristic of all benzoxazines. The second, crucial stage is the thermal addition polymerization of the allyl groups. researchgate.net

This dual-polymerization mechanism introduces an additional mode of cross-linking into the final polymer network. researchgate.net The polymerization of the allyl groups significantly increases the cross-link density of the resulting polybenzoxazine. researchgate.netresearchgate.net This altered and denser network structure leads to substantially improved thermomechanical properties compared to polybenzoxazines derived from non-allylated biphenols or bisphenols. researchgate.netresearchgate.net

Table 1: Comparison of Thermal Properties of Standard vs. Allyl-Modified Polybenzoxazine
PropertyStandard Polybenzoxazine (Bisphenol A-based)Allyl-Modified Polybenzoxazine (Diallyl Bisphenol-based)Improvement
Glass Transition Temperature (Tg)~160°C cnrs.fr~300°C researchgate.netSignificant Increase
Cross-link DensityStandardHigh researchgate.netresearchgate.netIncreased
Thermal Decomposition OnsetBaselineHigher researchgate.netresearchgate.netIncreased

Formation of Interpenetrating Polymer Networks

An Interpenetrating Polymer Network (IPN) is a polymer blend comprising two or more cross-linked networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.govresearchgate.net IPNs offer a way to combine the properties of different polymers to create a new material with synergistic characteristics. nih.gov

A polybenzoxazine network derived from this compound can serve as the primary network (Network I) for the formation of a sequential IPN. nih.gov The synthesis process would involve first thermally curing the diallyl-functionalized benzoxazine monomer to form a robust, highly cross-linked thermoset polymer, as described in the previous section.

This fully formed polybenzoxazine network is then swollen with a second monomer (Monomer II) along with its respective cross-linker and initiator. nih.gov Common choices for the second network could include acrylates, methacrylates, or epoxy resins. Once the primary network is saturated with the second monomer system, a second polymerization is initiated, typically through UV or further thermal curing, to form the secondary network (Network II) in situ. nih.gov The result is two independent, interlaced polymer networks, forming a full IPN. nih.gov

This approach allows for the combination of the high thermal stability and rigidity of the diallyl-biphenol-based polybenzoxazine network with other desirable properties from the second network, such as the flexibility of an elastomer or the specific chemical resistance of an acrylic polymer. The entanglement of the two networks can lead to enhanced mechanical properties, such as improved toughness and damping capabilities, that are not achievable by either component alone. polymerphysics.net

Role as a Reactive Modifier and Toughening Agent in Polymer Systems

The brittleness of high-performance thermosetting resins like bismaleimides (BMIs) and epoxy resins is a significant limitation in their application for advanced composites and adhesives. kpi.uavt.edu this compound can be employed as a reactive modifier to enhance the fracture toughness of these systems.

In bismaleimide systems, this compound acts as a reactive comonomer. During curing at elevated temperatures, its allyl groups can react with the maleimide (B117702) functionalities of the BMI resin via an "Ene" reaction or other thermal addition mechanisms. kpi.ua This reaction covalently incorporates the rigid but tough biphenol structure directly into the polymer backbone. This process disrupts the dense, brittle network of a pure BMI resin, introducing segments that can absorb and dissipate fracture energy more effectively. Studies on the closely related o,o'-diallyl bisphenol A (DABPA) have shown that its incorporation into a 4,4'-bismaleimidodiphenylmethane (BMPM) matrix is a successful strategy for toughening. kpi.ua

Similarly, in epoxy resin systems, the phenolic hydroxyl groups of this compound can react with the epoxy rings, making it a reactive component in the curing process. The allyl groups, meanwhile, can either remain as pendant groups that increase the free volume and chain mobility or be induced to cross-link at higher temperatures, further modifying the network structure. In either case, the incorporation of the bulky, relatively flexible diallyl-biphenol molecule increases the polymer's ability to deform plastically at a crack tip, thereby increasing its fracture toughness. nih.gov The compound can also function as a reactive diluent, reducing the viscosity of the uncured resin system for improved processing, while still becoming part of the final cross-linked network. rsc.orggoogle.com

Table 2: Function of this compound as a Reactive Modifier
Polymer SystemReactive Groups InvolvedMechanism of ActionResulting Property Improvement
Bismaleimide (BMI)Allyl GroupsCo-reaction with maleimide groups (Ene reaction) kpi.uaIncreased Fracture Toughness kpi.ua
Epoxy ResinsPhenolic Hydroxyl Groups, Allyl GroupsReaction with epoxy rings; modification of network structureIncreased Toughness, Potential Viscosity Reduction nih.gov

Anti-aging Agent for Rubber

The degradation of rubber products occurs through aging, a process driven by factors like heat, oxygen, and ozone, which cause the polymer chains to break or form unwanted cross-links, leading to loss of mechanical properties. encyclopedia.pub Antioxidants are crucial additives used to inhibit these degradation processes. Phenolic compounds, particularly sterically hindered phenols, are a major class of primary antioxidants that function as radical scavengers. encyclopedia.pubakrochem.com

This compound fits the structural profile of an effective phenolic antioxidant. The two hydroxyl groups on the biphenyl (B1667301) structure are the active sites. They can donate a hydrogen atom to terminate the free-radical chain reactions that propagate degradation in the rubber matrix. encyclopedia.pub The resulting phenoxy radical is stabilized by resonance over the aromatic rings, making it relatively unreactive and unable to initiate new degradation chains.

The allyl groups in the ortho positions relative to the hydroxyl groups provide steric hindrance. This bulkiness around the hydroxyl group is a key feature that enhances the stability and effectiveness of the antioxidant, preventing it from participating in unwanted side reactions. google.com The biphenolic structure means that a single molecule can potentially scavenge multiple radicals. The use of similar bisphenolic antioxidants in natural rubber has been shown to extend the oxidation induction time by a factor of three compared to some commercial antioxidants, demonstrating the efficacy of this molecular structure in preventing oxidative degradation. researchgate.net Its non-staining nature, typical of many phenolic antioxidants, makes it suitable for light-colored rubber applications. google.com

Emerging Research Directions and Future Perspectives on 2,2 Diallyl 4,4 Biphenol

Exploration of Novel and Efficient Synthetic Routes for 2,2-Diallyl-4,4-biphenol

The primary synthetic pathway to this compound involves the aromatic Claisen rearrangement of the corresponding bis-allyl ether of 4,4'-biphenol. This nih.govnih.gov-sigmatropic rearrangement is a thermally driven, intramolecular process that converts an allyl phenyl ether to an allyl-substituted phenol (B47542). organic-chemistry.orgmasterorganicchemistry.com The reaction is typically conducted at elevated temperatures, often in the range of 180-210°C. researchgate.net

Current research is focused on optimizing this process for higher efficiency, yield, and safety, particularly for large-scale production. One significant challenge is the management of the exothermic nature of the rearrangement, which can lead to by-product formation and potential hazards like bumping in conventional batch reactors. To address this, continuous-flow synthetic platforms using microchannel reactors are being explored. This approach minimizes the accumulation of heat and enhances process safety, paving the way for gram-to-kilogram scale-up synthesis.

Etherification : 4,4'-Biphenol is reacted with an allyl halide, such as allyl chloride, in the presence of a base (e.g., potassium carbonate) to form the precursor, 4,4'-bis(allyloxy)biphenyl.

Claisen Rearrangement : The resulting diallyl ether is heated, causing the allyl groups to migrate from the oxygen atoms to the ortho positions (2 and 2') on the biphenyl (B1667301) rings, yielding 2,2'-Diallyl-4,4'-biphenol. organic-chemistry.orgresearchgate.net

Innovations in catalysis and reaction conditions are active areas of investigation to lower the required temperature and improve the selectivity of the rearrangement.

Advanced Materials Design and Engineering Utilizing this compound Scaffolds

The unique molecular architecture of this compound, featuring two reactive allyl groups and two phenolic hydroxyl groups on a rigid biphenyl backbone, makes it a valuable monomer and modifier in polymer chemistry.

Thermosetting Resins: A primary application is in the toughening of high-performance thermosetting resins such as bismaleimides (BMI) and epoxy resins. mdpi.comresearchgate.net The allyl groups can participate in cross-linking reactions, while the biphenol structure enhances thermal stability and mechanical strength. In epoxy-bismaleimide systems, 2,2-diallylbisphenol A (a structurally similar compound) has been shown to improve processability and bonding performance. mdpi.comresearchgate.net

High-Performance Composites: These modified resins are crucial for fabricating advanced composites used in the aerospace and electronics industries. The incorporation of the diallyl biphenol scaffold can lead to materials with superior properties, as detailed in the table below.

Property EnhancedApplication AreaRationale
Toughness Aerospace structural componentsThe flexible allyl chains and the rigid biphenol core help to dissipate energy and prevent crack propagation.
Thermal Stability Electrical insulation, circuit boardsThe aromatic biphenyl structure provides a high glass transition temperature (Tg) and thermal degradation temperature. mdpi.com
Adhesion High-temperature adhesivesThe phenolic hydroxyl groups can form strong hydrogen bonds with substrates, improving bonding strength. researchgate.net
Processability Resin systems for compositesModifiers like diallylbisphenol A can reduce the viscosity of resin systems, improving flow and impregnation of fibers. mdpi.com

The diallyl functionality allows for curing via various mechanisms, including thermal polymerization and reactions with other co-monomers, offering versatility in material design.

Investigation of Specific Intermolecular Interactions and Synergistic Effects in Complex Polymer Systems

The biphenyl moiety within the this compound structure plays a critical role in mediating noncovalent intermolecular interactions within polymer networks. Specifically, the aromatic rings are capable of engaging in π-π stacking interactions. nih.govnih.gov These attractions occur when the electron-rich π systems of the biphenyl groups from different polymer chains align in a face-to-face or offset manner. nih.govlibretexts.orgmdpi.com

These π-π stacking interactions can act as physical, noncovalent crosslinks, supplementing the permanent covalent crosslinks formed by the allyl groups. nih.govnih.gov This dual crosslinking mechanism can lead to synergistic effects, where the combination of covalent and noncovalent bonds results in properties that are superior to what would be expected from either type of interaction alone. For example, studies on polymers containing biphenyl side groups have shown that π-π stacking can restrict the motion of polymer chains, which in turn influences the material's swelling behavior and mechanical modulus. nih.gov The presence of aromatic solvents can disrupt these noncovalent interactions, confirming their role in the polymer's network properties. nih.gov This interplay between covalent and supramolecular forces is a key area of research for creating advanced materials with tunable properties.

Deeper Theoretical Insights into Structure-Property Relationships and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the behavior of this compound at a molecular level. Theoretical studies, particularly those using Density Functional Theory (DFT), are employed to investigate various aspects of its structure and reactivity.

Conformational Analysis and Reaction Mechanisms: DFT can be used to model the transition state of the Claisen rearrangement, providing insights into the reaction kinetics and the factors that control its efficiency. wikipedia.org For the core biphenol structure, theoretical studies have been used to analyze the enantiomerization processes and identify the most stable molecular conformations.

Research into Analogues and Derivatives of this compound for Diversified Applications

Research is actively exploring analogues and derivatives of this compound to expand its utility. Modifications to the core structure can tune its properties for a wider range of applications.

Key derivatives and their potential applications include:

Acrylated and Methacrylated Derivatives: By converting the hydroxyl groups to acrylate (B77674) or methacrylate (B99206) esters, new monomers are created that are suitable for free-radical polymerization. These can be used to synthesize crosslinked polymers where the network properties are influenced by the biphenyl groups' tendency to form noncovalent interactions. nih.gov

Sulfone-Containing Analogues: The introduction of a sulfone group, as in 2,2'-Diallyl-4,4'-sulfonyldiphenol, can enhance properties like thermal stability and oxidative resistance, making these derivatives suitable for high-temperature engineering thermoplastics. nih.gov

Bisphenol A-Based Analogue: 2,2'-Diallylbisphenol A, which features an isopropylidene bridge between the phenolic rings, is a closely related compound widely used as a modifier in epoxy and bismaleimide (B1667444) resins to improve toughness and processing characteristics. mdpi.comambeed.com

Other Substituted Biphenyls: The synthesis of various substituted biphenyls is a broad area of research, often aimed at developing compounds with specific biological activities or for use as building blocks in organic synthesis.

This diversification allows for the creation of a family of monomers and materials based on the diallyl biphenol scaffold, each optimized for different performance requirements.

Broader Contextual Studies and Environmental Implications of Related Phenolic Compounds

As a member of the biphenol family, this compound exists within the broader context of phenolic compounds in the environment. Phenolic compounds are widespread, originating from both natural sources (e.g., decomposition of plant matter) and industrial activities. taylorfrancis.comresearchgate.net Many synthetic phenolics, including various bisphenols and their derivatives, are considered environmental contaminants due to their potential toxicity and persistence. nih.govnih.gov

Environmental Fate: The environmental fate of phenolic compounds is a significant area of study. Concerns include their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of wildlife and humans. nih.gov The persistence and transformation of these compounds in soil and water are influenced by factors like microbial activity, sorption to organic matter, and chemical degradation. researchgate.net

Biodegradation: Fortunately, many microorganisms have evolved pathways to degrade phenolic compounds. researchgate.net Biodegradation is a key mechanism for their natural attenuation in the environment. This process typically involves enzymes such as phenol hydroxylases, which introduce additional hydroxyl groups to the aromatic ring, followed by dioxygenases that cleave the ring, breaking the stable aromatic structure into smaller molecules that can be used by microorganisms for energy. The efficiency of biodegradation can be specific to the structure of the compound. nih.gov Ongoing research aims to better understand these degradation pathways to assess the environmental risk of existing phenolic compounds and to design new, more benign alternatives. nih.govresearchgate.net

Q & A

Q. What are the established methods for synthesizing 2,2-Diallyl-4,4-biphenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Ullmann coupling or allylation of 4,4'-biphenol derivatives. Key steps include:

  • Allylation: Reaction of 4,4'-biphenol with allyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Optimization: Yields vary with stoichiometry, solvent polarity, and reaction time. For example, a 97% yield was reported under optimized conditions using excess allyl bromide and prolonged reflux .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product.

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 5.8–5.2 ppm (allyl CH₂=CH₂), and δ 3.4–3.8 ppm (CH₂ groups bridging the aromatic rings) confirm substitution patterns .
    • ¹³C NMR: Signals at ~115–120 ppm (allyl carbons) and 150–160 ppm (phenolic oxygen-bound carbons) validate the structure .
  • FT-IR: Absorption at ~3350 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (C=C allyl) .
  • X-ray Diffraction: Single-crystal analysis reveals dihedral angles between aromatic rings (typically 40–60°) and allyl group orientation .

Advanced Research Questions

Q. What are the redox properties of this compound, and how do they compare to other biphenol derivatives?

Methodological Answer:

  • Cyclic Voltammetry: this compound shows two oxidation peaks at +0.75 V and +1.2 V (vs. Ag/AgCl), attributed to sequential phenolic O-H bond oxidation. The allyl groups stabilize the radical intermediate, lowering the oxidation potential compared to 4,4'-biphenol (+1.5 V) .
  • Acidity: The pKa values (phenolic protons) are ~9.5 and 10.8, influenced by conjugation with allyl groups. This contrasts with unsubstituted 4,4'-biphenol (pKa ~10.0 and 11.5) .

Q. How does steric hindrance from allyl groups affect the reactivity of this compound in polymerization reactions?

Methodological Answer:

  • Polymerization Inhibition: The allyl groups create steric bulk, reducing accessibility of phenolic -OH groups for condensation reactions. For example, in epoxy resin synthesis, reaction rates with epichlorohydrin are 30% slower compared to unsubstituted biphenols .
  • Thermal Stability: Allyl groups enhance thermal stability (decomposition onset at 280°C vs. 250°C for 4,4'-biphenol) due to crosslinking via allyl radical intermediates .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

  • Data Triangulation: Compare studies using identical conditions (solvent, temperature, catalyst loading). For example, discrepancies in enantiomeric excess (e.g., 70% vs. 90%) may arise from trace moisture or impurities.
  • Control Experiments: Replicate reactions under inert atmospheres (N₂/Ar) and with rigorously dried solvents to isolate variables .

Q. What computational methods are suitable for modeling the electronic effects of allyl substituents in this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) to map HOMO/LUMO distributions. Allyl groups lower the HOMO energy (-5.8 eV vs. -5.3 eV for 4,4'-biphenol), indicating reduced nucleophilicity .
  • MD Simulations: Analyze conformational flexibility; allyl groups restrict rotation of the biphenyl core, increasing rigidity .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

Methodological Answer:

  • LC-MS/MS: Identify quinone derivatives (m/z 264.2) and dimeric species (m/z 528.4) formed via radical coupling.
  • Isolation Issues: Degradation products are often unstable; use cold trapping (-20°C) and rapid analysis to prevent further reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diallyl-4,4-biphenol
Reactant of Route 2
Reactant of Route 2
2,2-Diallyl-4,4-biphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.